molecular formula C26H22IN3O4 B10776726 (2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one

(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one

Cat. No.: B10776726
M. Wt: 567.4 g/mol
InChI Key: VKJBKKSOPAEBAT-XGCAABAXSA-N
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Description

I-Coeleneterazine is a small molecule known for its bioluminescent properties. It is a derivative of coelenterazine, a luciferin found in various marine organisms such as the sea pansy Renilla, the jellyfish Aequorea, and the hydroid Obelia . This compound plays a crucial role in bioluminescence, where it emits light upon oxidation, making it a valuable tool in scientific research and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of I-Coeleneterazine involves several steps, starting with the preparation of the imidazopyrazinone core. The classical synthesis method includes the condensation of an aldehyde with a hydrazine to form a hydrazone, followed by cyclization to produce the imidazopyrazinone structure . Modern methods utilize palladium-catalyzed couplings to introduce various substituents, allowing for the creation of diverse analogues .

Industrial Production Methods: Industrial production of I-Coeleneterazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and solvent conditions to facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: I-Coeleneterazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogues of I-Coeleneterazine with modified luminescent properties, which are useful in different scientific applications .

Mechanism of Action

The mechanism of action of I-Coeleneterazine involves its oxidation by luciferase enzymes, leading to the formation of an excited intermediate. This intermediate emits light as it returns to the ground state, producing bioluminescence . The molecular targets include various luciferase enzymes found in marine organisms, which catalyze the oxidation reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H22IN3O4

Molecular Weight

567.4 g/mol

IUPAC Name

(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C26H22IN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22?,26-/m0/s1

InChI Key

VKJBKKSOPAEBAT-XGCAABAXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO

Canonical SMILES

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO

Origin of Product

United States

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